4-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one
説明
This compound is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a methyl group at the 1-position and a piperidin-1-ylmethyl group at the 4-position. The piperidine ring is further functionalized with a (5,6-dimethylpyrimidin-4-yl)oxymethyl moiety.
特性
IUPAC Name |
4-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-15(2)20-13-21-19(14)25-12-16-5-8-23(9-6-16)11-17-4-7-22(3)18(24)10-17/h4,7,10,13,16H,5-6,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRBTFHGSCPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC(=O)N(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues in Pyrimidine/Pyridinone Derivatives
The compound shares structural similarities with several classes of heterocyclic molecules, as outlined below:
Key Structural and Functional Differences
Oxygen Linkage : The (5,6-dimethylpyrimidin-4-yl)oxymethyl group distinguishes it from sulfonylphenyl or chlorophenyl substituents in analogues (e.g., Compounds 6 and 51d), which may alter polarity and metabolic stability .
Methylation Pattern: The 1-methylpyridin-2(1H)-one moiety contrasts with the 3H-pyrimidinone derivatives in –4. Methylation at the pyridinone nitrogen could reduce susceptibility to oxidation compared to unmethylated analogues .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The dimethylpyrimidine and piperidine groups likely increase logP compared to sulfonyl-substituted analogues (e.g., ), suggesting enhanced membrane permeability .
- Hydrogen-Bonding Capacity: The pyridinone carbonyl and pyrimidine N-atoms provide hydrogen-bond acceptors, similar to chromeno-pyrimidines in but distinct from dihydropyrimidinones (fewer H-bond donors) .
- Synthetic Accessibility : The compound’s synthesis may involve multi-step coupling of piperidine intermediates, akin to methods in –2 (e.g., microwave-assisted deprotection or nucleophilic substitutions) .
Research Findings and Hypotheses
- Computational Predictions: Analogues like chromeno-pyrimidines () exhibit favorable drug-likeness (e.g., oral bioavailability), suggesting the target compound may share similar ADME profiles due to its balanced polarity .
- Biological Targets : Piperidine-pyrimidine hybrids (e.g., ) are reported to modulate kinases and GPCRs. The dimethylpyrimidine group in the target compound could enhance selectivity for pyrimidine-binding pockets in enzymes .
- Stability: The methylated pyridinone core may confer greater metabolic stability than unmethylated pyridone derivatives, as seen in related compounds .
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?
Methodological Answer: The compound contains a pyridin-2(1H)-one core substituted with a piperidinylmethyl group and a 5,6-dimethylpyrimidin-4-yloxymethyl moiety. Key structural determinants include:
- Hydrogen-bonding capacity : The pyridinone oxygen and pyrimidine nitrogen atoms facilitate interactions with biological targets .
- Lipophilicity : The methyl groups on the pyrimidine ring and pyridinone enhance membrane permeability, as predicted by LogP calculations .
- Conformational flexibility : The piperidine ring allows spatial adaptability for target binding .
Structural validation typically employs X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state dynamics) .
Q. Q2. What synthetic strategies are commonly employed to prepare this compound, and what are their limitations?
Methodological Answer: Synthesis involves multi-step routes:
Core assembly : Condensation of 5,6-dimethylpyrimidin-4-ol with a piperidinylmethyl intermediate via nucleophilic substitution .
Functionalization : Introduction of the pyridinone group through Mitsunobu or Ullmann coupling reactions, with yields ranging from 19% to 67% depending on solvent polarity and catalyst choice .
Key limitations :
- Low yields in sterically hindered coupling steps due to competing side reactions .
- Purification challenges from residual dimethylformamide (DMF) in final steps .
Optimization strategies include microwave-assisted synthesis to reduce reaction times and HPLC-based purification for higher purity .
Advanced Research Questions
Q. Q3. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular docking : Predict binding affinity to kinases or GPCRs using software like AutoDock Vina, focusing on π-π stacking between the pyrimidine ring and hydrophobic enzyme pockets .
- QSAR studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like Hammett constants and molar refractivity .
- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments to optimize pharmacokinetics .
Validation : Compare computational predictions with experimental IC50 values from kinase inhibition assays .
Q. Q4. How can contradictory data on the compound’s efficacy versus toxicity be resolved in preclinical studies?
Methodological Answer: Contradictions often arise from:
- Dose-dependent effects : Use Hill slope analysis to differentiate therapeutic (nanomolar) vs. toxic (micromolar) ranges .
- Species variability : Conduct parallel studies in Sprague–Dawley rats and CD-1 mice to assess metabolic differences (e.g., CYP450-mediated oxidation) .
- Off-target activity : Employ phosphoproteomic profiling to identify unintended kinase interactions .
Mitigation : - Optimize dosing regimens using allometric scaling from rodent to human equivalents.
- Use lipid nanoparticle encapsulation to reduce hepatic toxicity .
Q. Q5. What analytical techniques are critical for validating the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, followed by UPLC-MS/MS to identify degradation products (e.g., pyrimidine ring oxidation) .
- Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C for crystalline forms) .
- Photostability : Conduct ICH Q1B guidelines-compliant testing under UV light (320–400 nm) to assess isomerization risks .
Q. Q6. How can structure-activity relationship (SAR) studies inform the design of analogs with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer: SAR-driven modifications :
- Introduce fluorine atoms on the pyridinone ring to reduce polar surface area (PSA < 90 Ų) and enhance BBB permeability .
- Replace the piperidine ring with a spirocyclic amine to lower P-glycoprotein efflux ratios .
Experimental validation : - Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.
- In situ brain perfusion in rodents to measure unbound fraction (Kp,uu) .
Q. Q7. What methodologies are recommended for resolving spectral overlaps in NMR characterization?
Methodological Answer:
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton signals (e.g., piperidine CH2 vs. pyridinone CH3 groups) .
- Variable-temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at 25°C vs. 40°C .
- Isotopic labeling : Synthesize a 13C-enriched analog to trace carbon connectivity in complex regions .
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